molecular formula C5H3IN2O2 B12087382 3-Iodo-5-nitropyridine CAS No. 25391-55-3

3-Iodo-5-nitropyridine

Cat. No.: B12087382
CAS No.: 25391-55-3
M. Wt: 249.99 g/mol
InChI Key: HDZLPAJJGVYASR-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridine is a chemical compound with the molecular formula C5H3IN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both iodine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitropyridine typically involves the nitration of 3-iodopyridine. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which gives the N-nitropyridinium ion. This ion, when reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water, yields 3-nitropyridine . The iodination of 3-nitropyridine can then be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although care must be taken due to the potential for over-oxidation.

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted pyridines if methoxide is used.

    Reduction: The major product is 3-iodo-5-aminopyridine.

    Oxidation: Products vary based on the extent of oxidation, potentially leading to ring-cleaved products.

Scientific Research Applications

3-Iodo-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitropyridine in various applications depends on its chemical reactivity. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The iodine atom can participate in halogen bonding, influencing molecular interactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-iodo-5-nitropyridine: Similar in structure but with a chlorine atom instead of a hydrogen atom at the 2-position.

    3-Iodo-4-nitropyridine: The nitro group is at the 4-position instead of the 5-position.

    3-Iodo-5-aminopyridine: The nitro group is reduced to an amino group.

Uniqueness

3-Iodo-5-nitropyridine is unique due to the specific positioning of the iodine and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

25391-55-3

Molecular Formula

C5H3IN2O2

Molecular Weight

249.99 g/mol

IUPAC Name

3-iodo-5-nitropyridine

InChI

InChI=1S/C5H3IN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H

InChI Key

HDZLPAJJGVYASR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)[N+](=O)[O-]

Origin of Product

United States

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